An In-Depth Technical Guide to Ethyl Acetamidocyanoacetate: Core Properties and Applications
An In-Depth Technical Guide to Ethyl Acetamidocyanoacetate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetamido-2-cyanoacetate is a versatile and highly valuable intermediate compound in the field of organic synthesis. Its unique molecular architecture, featuring acetamido, cyano, and ethyl ester functional groups, provides multiple reactive centers, making it a crucial building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of ethyl acetamidocyanoacetate, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its reactivity and diverse applications, particularly in the development of pharmaceuticals and heterocyclic compounds.
Chemical and Physical Properties
Ethyl acetamidocyanoacetate is also known by several synonyms, including N-Acetyl-2-cyanoglycine ethyl ester and Ethyl (acetylamino)(cyano)acetate.[1] It is commercially available and widely used in research and industrial settings. The fundamental identifiers and physicochemical properties of ethyl acetamidocyanoacetate are summarized in the table below. The physical state of the compound has been described as both a white crystalline solid and a colorless to pale yellow liquid or solid, which may depend on its purity and the ambient conditions.[2]
| Property | Value | Reference |
| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate | [1] |
| CAS Number | 4977-62-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₃ | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | White crystalline solid / Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 128-130 °C | |
| Solubility | Soluble in common organic solvents such as ethanol (B145695), DMSO, and DMF. | [2] |
Spectroscopic Data
The structural elucidation of ethyl acetamidocyanoacetate is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
2.1. ¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH ₃ |
| ~2.1 | Singlet | 3H | -C(O)CH ₃ |
| ~4.3 | Quartet | 2H | -OCH ₂CH₃ |
| ~5.5 | Singlet | 1H | -CH (CN)NH- |
| ~7.5 | Broad Singlet | 1H | -NH C(O)- |
2.2. ¹³C NMR Spectroscopy
Similarly, the anticipated carbon-13 NMR spectral data is presented below.
| Chemical Shift (ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~23 | -C(O)C H₃ |
| ~60 | -OC H₂CH₃ |
| ~65 | -C H(CN)NH- |
| ~115 | -C N |
| ~165 | -C (O)O- |
| ~170 | -NHC (O)- |
2.3. Infrared (IR) Spectroscopy
The NIST WebBook provides a condensed phase IR spectrum for ethyl acetamidocyanoacetate. Key absorption bands are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (Amide) |
| ~2900 | C-H Stretch (Aliphatic) |
| ~2250 | C≡N Stretch (Nitrile) |
| ~1750 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
2.4. Mass Spectrometry (MS)
The mass spectrum of ethyl acetamidocyanoacetate shows a molecular ion peak consistent with its molecular weight.
| m/z | Interpretation |
| 170 | [M]⁺ |
Synthesis and Experimental Protocols
Ethyl acetamidocyanoacetate is typically synthesized from its precursor, ethyl cyanoacetate (B8463686). The following sections provide detailed experimental protocols for the synthesis of ethyl cyanoacetate and its subsequent conversion to ethyl acetamidocyanoacetate.
3.1. Synthesis of Ethyl Cyanoacetate
A common method for the preparation of ethyl cyanoacetate is through the esterification of cyanoacetic acid with ethanol, often catalyzed by a strong acid like sulfuric acid.[3][4]
Materials:
-
Cyanoacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate (for neutralization)
-
Benzene or other suitable solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyanoacetic acid in absolute ethanol. The molar ratio of cyanoacetic acid to ethanol can be optimized, with ratios around 1:3.5 being effective.[3]
-
With stirring, slowly add concentrated sulfuric acid to the solution. An exothermic reaction will occur, so cooling may be necessary.
-
Heat the reaction mixture to reflux for a period of 3-4 hours.[3]
-
After reflux, allow the mixture to cool to room temperature.
-
Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium carbonate until the effervescence ceases.
-
Extract the ethyl cyanoacetate from the aqueous layer using a suitable organic solvent like benzene.
-
Wash the organic extract with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude ethyl cyanoacetate can be purified by vacuum distillation.
3.2. Synthesis of Ethyl Acetamidocyanoacetate
The synthesis of ethyl acetamidocyanoacetate involves the N-acetylation of an amino precursor, which can be derived from ethyl cyanoacetate. A plausible synthetic route involves the amination of a suitable derivative of ethyl cyanoacetate followed by acetylation. A direct and efficient method involves the reaction of ethyl 2-amino-2-cyanoacetate with acetic anhydride (B1165640).
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst and base)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent such as diethyl ether in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC analysis.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any unreacted acetic anhydride and acetic acid byproduct.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude ethyl acetamidocyanoacetate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
3.3. Purification
Recrystallization is a common method for purifying solid ethyl acetamidocyanoacetate. The choice of solvent is crucial and can be determined by small-scale solubility tests. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Reactivity and Applications
Ethyl acetamidocyanoacetate is a trifunctional molecule, and its reactivity is centered around the ester, nitrile, and acetamido groups. This multifunctionality makes it a versatile building block in organic synthesis.
4.1. Key Reactions
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a suitable catalyst.
-
Reduction: The nitrile group can be reduced to a primary amine, and the ester can be reduced to a primary alcohol using appropriate reducing agents.
-
Cyclization Reactions: The presence of multiple functional groups allows for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles.
-
Condensation Reactions: The active methylene (B1212753) group adjacent to the cyano and ester groups can participate in condensation reactions, such as the Knoevenagel condensation.
4.2. Applications in Drug Development and Research
Ethyl acetamidocyanoacetate is a key starting material in the synthesis of numerous pharmaceutical compounds. Its ability to be elaborated into complex heterocyclic structures is particularly valuable in medicinal chemistry. It serves as an intermediate in the production of various bioactive molecules, including anti-inflammatory and analgesic agents.[5]
Safety and Handling
Ethyl acetamidocyanoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4]
Diagrams
6.1. Synthesis Workflow
Caption: Synthetic pathway for ethyl acetamidocyanoacetate.
6.2. Reactivity Overview
Caption: Reactivity profile of ethyl acetamidocyanoacetate.
